1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The synthesis of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrrole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and perchloric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These are studied for their antitubercular properties and have structural similarities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and share some structural features.
The uniqueness of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1854-51-9 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2,4-diamino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C9H13N5O/c1-4-7-6(3-14(4)5(2)15)8(10)13-9(11)12-7/h4H,3H2,1-2H3,(H4,10,11,12,13) |
InChI Key |
VFTZTENCEGKBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)C)C(=NC(=N2)N)N |
Origin of Product |
United States |
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